molecular formula C19H23ClN6O3 B6006974 (2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N'-nitrohydrazinecarboximidamide

(2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N'-nitrohydrazinecarboximidamide

Cat. No.: B6006974
M. Wt: 418.9 g/mol
InChI Key: ZJUQZOIHJNWCAU-WSDLNYQXSA-N
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Description

(2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N’-nitrohydrazinecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group, a diethylamino group, and a nitrohydrazinecarboximidamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-2-nitroguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O3/c1-3-25(4-2)17-10-7-15(12-22-23-19(21)24-26(27)28)18(11-17)29-13-14-5-8-16(20)9-6-14/h5-12H,3-4,13H2,1-2H3,(H3,21,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUQZOIHJNWCAU-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=N[N+](=O)[O-])N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N/C(=N/[N+](=O)[O-])/N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N’-nitrohydrazinecarboximidamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-chlorobenzyl alcohol with diethylamine to form an intermediate, which is then reacted with benzaldehyde derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N’-nitrohydrazinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

(2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N’-nitrohydrazinecarboximidamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N’-nitrohydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar chemical properties.

    Cresol: A group of aromatic organic compounds with phenolic structures.

Uniqueness

(2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N’-nitrohydrazinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike bis(2-ethylhexyl) terephthalate and cresol, this compound has a nitrohydrazinecarboximidamide moiety, which contributes to its potential therapeutic applications and reactivity in chemical synthesis.

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